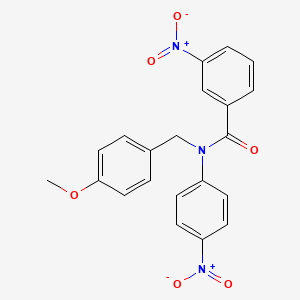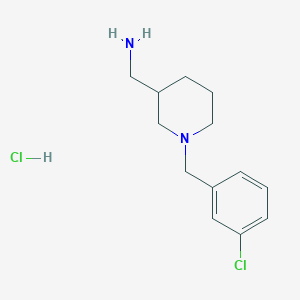
(R)-3-(3,4-Difluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(3,4-Difluorophenyl)pyrrolidine: is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-pyrrolidine.
Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with ®-pyrrolidine under controlled conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired ®-3-(3,4-Difluorophenyl)pyrrolidine in high purity.
Industrial Production Methods: Industrial production of ®-3-(3,4-Difluorophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-3-(3,4-Difluorophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structural features, ®-3-(3,4-Difluorophenyl)pyrrolidine is explored as a lead compound in the development of new therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of ®-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- ®-3-Phenylpyrrolidine
- ®-3-(4-Fluorophenyl)pyrrolidine
- ®-3-(3,5-Difluorophenyl)pyrrolidine
Comparison:
- Structural Differences: While ®-3-(3,4-Difluorophenyl)pyrrolidine contains two fluorine atoms at the 3 and 4 positions of the phenyl ring, similar compounds may have different substitution patterns or lack fluorine atoms altogether .
- Unique Properties: The presence of the difluorophenyl group in ®-3-(3,4-Difluorophenyl)pyrrolidine imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its analogs .
This comprehensive overview highlights the significance of ®-3-(3,4-Difluorophenyl)pyrrolidine in various scientific and industrial applications
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
(3R)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
InChI-Schlüssel |
KVTILWXFURUWHL-QMMMGPOBSA-N |
Isomerische SMILES |
C1CNC[C@H]1C2=CC(=C(C=C2)F)F |
Kanonische SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)

![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)







![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)

